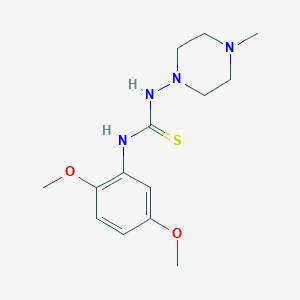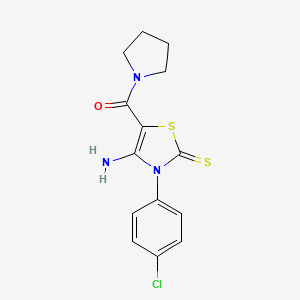![molecular formula C21H23N3O7S B2794441 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide CAS No. 683235-39-4](/img/structure/B2794441.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide” is a chemical compound . It is also classified as a sulfonamide .
Molecular Structure Analysis
The molecular formula of this compound is C19H22N4O7S . It has an average mass of 450.466 Da and a monoisotopic mass of 450.120911 Da .科学的研究の応用
Pharmacological Properties and Clinical Use
Metoclopramide, a compound with a similar sulfamoyl benzamide structure, is used in gastro-intestinal diagnostics and for treating various types of vomiting and gastro-intestinal disorders. It assists in radiological identification of lesions, facilitates small intestine biopsy, and eases emergency endoscopy in upper gastro-intestinal hemorrhage. It also has applications in reducing post-operative vomiting, radiation sickness, and drug-induced vomiting. Metoclopramide's effects on the absorption of other drugs, such as accelerating the absorption of salicylate, paracetamol, and levodopa, highlight its pharmacokinetic interactions (Pinder et al., 2012).
Environmental Impact of Similar Compounds
Sulfamethoxazole, a similar sulfonamide, is a persistent organic pollutant from the pharmaceutical industry. It has been detected in various environmental matrices such as rivers, lakes, groundwater, and sediments. The review by Prasannamedha and Kumar (2020) discusses its occurrence, destiny, toxicity effects, and removal technologies, emphasizing the environmental persistence and toxicity of sulfonamide derivatives.
Chemical Synthesis and Applications
The synthesis, chemical properties, and biological activity of sulfonamide inhibitors, which include compounds with similar sulfamoyl groups, have been reviewed, highlighting their importance in creating drugs for bacterial infections, cancer, glaucoma, and other conditions. These compounds serve as significant synthetic bacteriostatic antibiotics and are involved in various therapeutic areas due to their broad biological activities (Gulcin & Taslimi, 2018).
特性
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c1-30-11-9-24(10-12-31-2)32(28,29)16-6-3-14(4-7-16)19(25)22-15-5-8-17-18(13-15)21(27)23-20(17)26/h3-8,13H,9-12H2,1-2H3,(H,22,25)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUCOVLTRVXWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
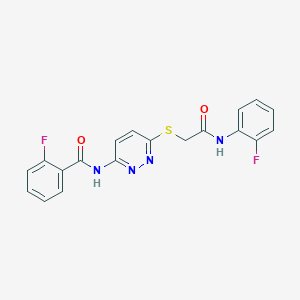
![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2794359.png)
![N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2794361.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2794363.png)
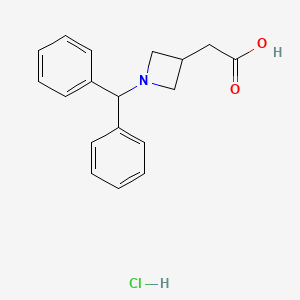
![N-(4-chlorobenzyl)-2-[(6-pyridin-4-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2794368.png)
![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B2794369.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2794370.png)
![2-(3-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2794371.png)
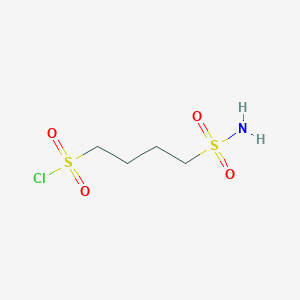
![N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2794376.png)
